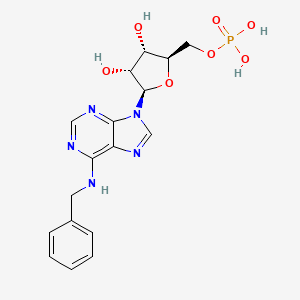
Jacareubin
Vue d'ensemble
Description
Jacareubin is a naturally occurring xanthone compound isolated from the heartwood of the tropical tree Calophyllum brasiliense. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-allergic, and potential anti-COVID-19 activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Jacareubin can be synthesized through various chemical reactions involving xanthone derivatives. One common method involves the methoxylation and acetylation of precursor xanthones. These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of Calophyllum brasiliense. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Jacareubin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed: The major products formed from these reactions include methoxylated and acetylated derivatives of this compound, which have shown enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive xanthones.
Biology: Investigated for its role in inhibiting mast cell degranulation and reducing inflammatory responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases, allergies, and COVID-19-related cytokine storms.
Industry: Utilized in the development of anti-inflammatory and anti-allergic drugs .
Mécanisme D'action
Jacareubin exerts its effects through several molecular pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha and Interleukin-6 by blocking Toll-like receptor 4 signaling.
Anti-allergic Activity: Prevents mast cell degranulation and reduces the release of histamines and other allergic mediators.
Anti-COVID-19 Activity: Inhibits the receptor-binding domain of the SARS-CoV-2 Spike protein, reducing lung inflammation and cytokine production .
Comparaison Avec Des Composés Similaires
Jacareubin is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
- Acetylblancoxanthone
- Caloxanthone A
- Caloxanthone C
- 6-Deoxythis compound
- Dombakinaxanthone
- Osajaxanthone
These compounds share similar xanthone structures but differ in their functional groups and biological activities. This compound’s unique methoxylated and acetylated derivatives contribute to its superior anti-inflammatory and anti-allergic properties .
Propriétés
IUPAC Name |
5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUVPCGXYTYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191521 | |
| Record name | Jacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-29-8 | |
| Record name | Jacareubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jacareubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)






![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)


